
2-(Trichloro-lambda~4~-sulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.
Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.
Continuous Flow Reactors:
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.
Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.
Uniqueness
2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
94728-15-1 |
|---|---|
Fórmula molecular |
C6H5Cl3OS |
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
2-(trichloro-λ4-sulfanyl)phenol |
InChI |
InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H |
Clave InChI |
WGCSYPPIOCBFBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


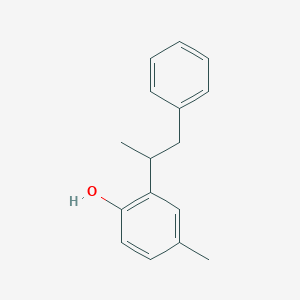


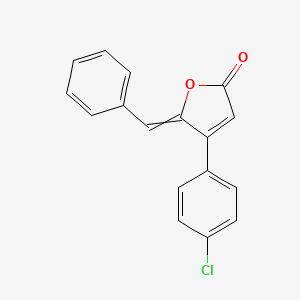
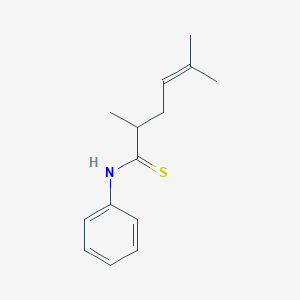
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
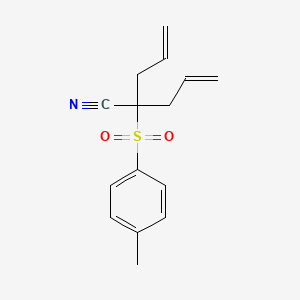

![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
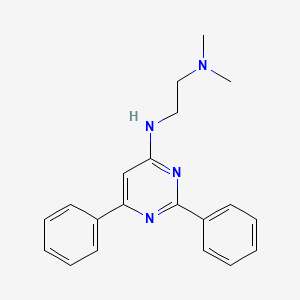


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
